2-(oxolan-3-yl)-7-(trifluoromethyl)-3H-quinazolin-4-one
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Overview
Description
2-(oxolan-3-yl)-7-(trifluoromethyl)-3H-quinazolin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)-7-(trifluoromethyl)-3H-quinazolin-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a substituted aniline and reacting it with a suitable carboxylic acid derivative can form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yl)-7-(trifluoromethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(oxolan-3-yl)-7-(trifluoromethyl)-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or bioavailability.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yl)-7-(trifluoromethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(oxolan-3-yl)ethan-1-ol: A related compound with a similar oxolan-3-yl group but lacking the quinazolinone core.
(oxolan-3-yl)methanethiol: Another compound with the oxolan-3-yl group, but with a thiol functional group instead of the quinazolinone core.
Uniqueness
2-(oxolan-3-yl)-7-(trifluoromethyl)-3H-quinazolin-4-one is unique due to the combination of the quinazolinone core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other related compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(oxolan-3-yl)-7-(trifluoromethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)8-1-2-9-10(5-8)17-11(18-12(9)19)7-3-4-20-6-7/h1-2,5,7H,3-4,6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPRIUUYTJMVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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